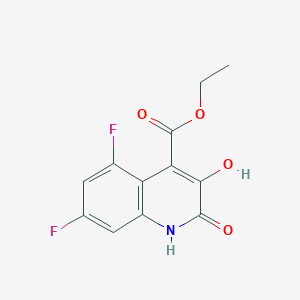

ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-difluoro-2-hydroxyquinoline and ethyl chloroformate.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 5,7-difluoro-3-oxo-2-oxo-1H-quinoline-4-carboxylate.

Reduction: Formation of 5,7-difluoro-3-hydroxy-2-hydroxy-1H-quinoline-4-carboxylate.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in the treatment of bacterial infections and as an anticancer agent.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This leads to the disruption of bacterial cell division and ultimately cell death. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate can be compared with other quinoline derivatives such as:

Nalidixic Acid: An early quinolone antibiotic with a similar mechanism of action but different structural features.

Ciprofloxacin: A widely used fluoroquinolone antibiotic with enhanced potency and broader spectrum of activity.

Levofloxacin: Another fluoroquinolone with improved pharmacokinetic properties and reduced side effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Molecular Formula : C12H10F2N2O4

- Molecular Weight : 284.22 g/mol

- SMILES : CC(=O)C1=CN(C2CC2)c3c(O)c(F)c(F)cc3C1=O

Antibacterial Activity

Research has shown that quinoline derivatives exhibit potent antibacterial properties. A study focusing on various substituted quinolines, including ethyl 5,7-difluoro derivatives, demonstrated their effectiveness against a range of bacterial strains. The structure-activity relationship (SAR) indicated that the presence of fluorine atoms enhances the antibacterial potency, likely due to increased lipophilicity and better membrane penetration .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 5,7-difluoro-3-hydroxyquinoline | E. coli | 8 µg/mL |

| Ethyl 5-fluoroquinoline | S. aureus | 16 µg/mL |

| Ethyl 6-fluoroquinoline | P. aeruginosa | 32 µg/mL |

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The compound has been shown to inhibit cancer cell proliferation in various in vitro models. For instance, studies have reported that ethyl 5,7-difluoro derivatives induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Table 2: Anticancer Activity of Ethyl 5,7-Difluoroquinoline

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 | 15.0 | Inhibition of cell cycle progression |

Case Studies

- In Vivo Studies : A notable study evaluated the efficacy of ethyl 5,7-difluoro derivatives in animal models. The results indicated significant tumor reduction in mice treated with the compound compared to controls, suggesting its potential as an effective anticancer agent .

- Mechanistic Insights : Further investigation into the mechanism revealed that the compound inhibits topoisomerase II activity, a crucial enzyme involved in DNA replication and repair processes. This inhibition leads to DNA damage and subsequent cell death in cancer cells .

Properties

Molecular Formula |

C12H9F2NO4 |

|---|---|

Molecular Weight |

269.20 g/mol |

IUPAC Name |

ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate |

InChI |

InChI=1S/C12H9F2NO4/c1-2-19-12(18)9-8-6(14)3-5(13)4-7(8)15-11(17)10(9)16/h3-4,16H,2H2,1H3,(H,15,17) |

InChI Key |

VITAGMQGUBZEHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC2=C1C(=CC(=C2)F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.